molecular formula C23H20ClN3O3 B505395 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

Cat. No.: B505395
M. Wt: 421.9g/mol
InChI Key: FUXYNSRRVLDVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a complex organic compound that features a chlorophenoxy group, a methyl group, and an oxazolo-pyridinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Methyl Group:

    Formation of the Oxazolo-Pyridinylphenyl Group: This step involves the cyclization of an appropriate precursor to form the oxazolo-pyridinylphenyl group.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the oxazolo-pyridinylphenyl group under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C23H20ClN3O3/c1-14-13-15(21-27-20-19(29-21)5-4-12-25-20)6-11-18(14)26-22(28)23(2,3)30-17-9-7-16(24)8-10-17/h4-13H,1-3H3,(H,26,28)

InChI Key

FUXYNSRRVLDVMY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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